
3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a chloroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling with Chloroaniline: The final step involves coupling the trifluoromethyl-substituted pyrazole with 3-chloroaniline using a suitable coupling agent like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes using continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline depends on its specific application:
Molecular Targets: It may target enzymes or receptors involved in critical biological pathways, such as kinases or G-protein-coupled receptors.
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
- 3-Chloro-2-(trifluoromethyl)aniline
- 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline
- 3-Chloro-2-(1H-pyrazol-1-yl)aniline
Uniqueness: 3-Chloro-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)aniline is unique due to the presence of both a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .
Properties
IUPAC Name |
3-chloro-2-[3-(trifluoromethyl)pyrazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3/c11-6-2-1-3-7(15)9(6)17-5-4-8(16-17)10(12,13)14/h1-5H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFUZJHFQZWAAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(dimethylsulfamoyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2898400.png)
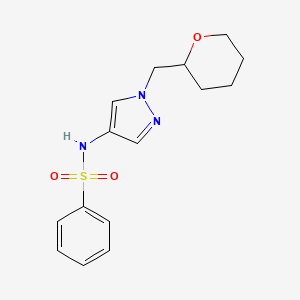
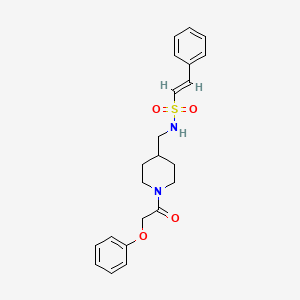
![2-methyl-3-[(piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2898404.png)
![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)
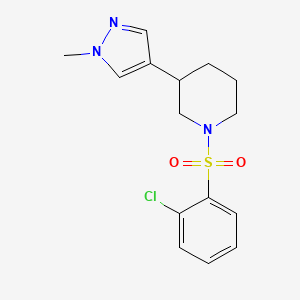
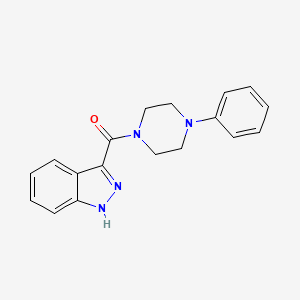
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2898410.png)
![ethyl 2-{[4-(3-chloro-2-methylphenyl)-5-{[(4-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2898411.png)
![8-(4-benzhydrylpiperazin-1-yl)-7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/new.no-structure.jpg)
![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)

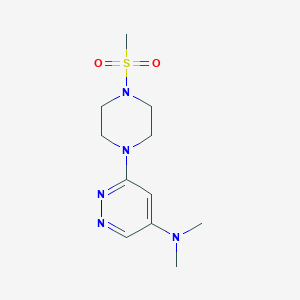
![2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)
